1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The compound 1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide features a dihydropyridine core with a ketone group at position 6, a 3-chlorobenzyl substituent at position 1, and a carboxamide-linked 3-fluoro-4-methylphenyl group at position 2. The structural design integrates halogen atoms (Cl, F) and a methyl group to modulate electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-5-7-17(10-18(13)22)23-20(26)15-6-8-19(25)24(12-15)11-14-3-2-4-16(21)9-14/h2-10,12H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMNAYBGUWPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key properties include:
- Molecular Weight : 346.81 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Research indicates that compounds similar to this dihydropyridine derivative often act as calcium channel blockers , influencing calcium ion influx in various cell types. This mechanism is crucial for modulating cellular activities such as proliferation and apoptosis.
Key Mechanisms:
- Calcium Channel Inhibition : Reduces intracellular calcium levels, affecting muscle contraction and neurotransmitter release.
- Protein Kinase Modulation : Alters the activity of various kinases involved in signaling pathways related to cancer and inflammation .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.36 | Induction of apoptosis via Bax/Bcl-2 ratio increase |
| HepG2 (Liver) | 3.21 | Cell cycle arrest at G2/M phase |
The compound demonstrated significant cytotoxicity against MCF-7 and HepG2 cells, with mechanisms involving apoptosis and cell cycle regulation .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to modulate protein kinase activity. It was found to inhibit specific kinases involved in tumor progression, leading to reduced cell viability in cancer models .
Study 1: Antitumor Effects in Vivo
In a recent study, mice bearing xenograft tumors were treated with the compound. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .
Study 2: Mechanistic Insights
Another study explored the molecular pathways affected by this compound. The results indicated that it downregulated key survival pathways in cancer cells, enhancing the efficacy of conventional chemotherapy agents .
Scientific Research Applications
Structural Features
The compound features a dihydropyridine ring, which is crucial for its biological activity. The presence of halogen substituents (chlorine and fluorine) enhances its pharmacological properties by influencing its interaction with biological targets.
Pharmacological Studies
The compound has been investigated for its potential as a calcium channel blocker , similar to other dihydropyridines like nifedipine. Calcium channel blockers are widely used in the treatment of hypertension and cardiovascular diseases. Research indicates that modifications in the dihydropyridine structure can lead to varying degrees of activity against calcium channels, suggesting that this compound may possess similar properties.
Anticancer Activity
Preliminary studies have shown that compounds within this class can exhibit anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain dihydropyridine derivatives can effectively target cancer cells while sparing normal cells, making them promising candidates for further development in oncology.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of dihydropyridine derivatives. Research has suggested that this compound may help protect neuronal cells from oxidative stress and apoptosis, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antimicrobial Properties
Some studies have explored the antimicrobial activity of related compounds against various pathogens. The structural components of dihydropyridines contribute to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways, indicating a potential application in treating infections.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various dihydropyridine derivatives, including the compound of interest, and evaluated their anticancer efficacy against human breast cancer cell lines. Results showed that the compound significantly inhibited cell growth at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses.
Case Study 2: Neuroprotection
A study conducted at a leading university examined the neuroprotective effects of this compound using an in vitro model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that treatment with the compound resulted in a significant decrease in cell death and oxidative markers compared to untreated controls.
Comparison with Similar Compounds
1-[(3-Methylphenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide
- Substituents :
- Position 1: 3-Methylphenylmethyl (electron-donating methyl group).
- Position 3: 4-Isopropylphenyl carboxamide (bulky, lipophilic substituent).
- Key Differences: The absence of halogens reduces electronic withdrawal effects compared to the target compound.
- Implications :
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Substituents :
- Position 1: 3-Chlorophenylmethyl (identical to the target compound).
- Position 3: 4-Methoxyphenyl carboxamide (electron-rich methoxy group).
- Position 5: Additional chlorine atom.
- Key Differences :
- The 5-chloro substituent increases molecular weight and lipophilicity.
- Methoxy group introduces electron-donating effects, contrasting with the fluorine and methyl groups in the target compound.
- Implications :
Comparative Data Table
Key Findings and Implications
Halogen Effects :
- The target compound’s fluorine atom enhances metabolic stability compared to the methyl and methoxy groups in analogues .
- Chlorine at position 5 ( compound) increases molecular weight but may elevate toxicity risks.
The 4-isopropylphenyl group () introduces excessive bulk, likely reducing binding efficiency .
Synthetic Considerations :
- Halogenation steps for the target compound (Cl, F) require specialized reagents, as seen in analogues using tetramethylisouronium hexafluorophosphate (V) for coupling .
Crystallographic Validation :
- Structural determination tools like SHELX (for refinement) and ORTEP (for visualization) are critical for confirming substituent positions and stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
